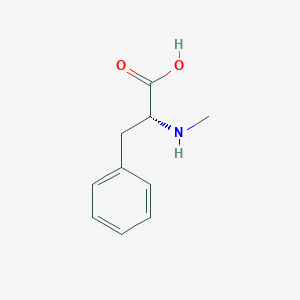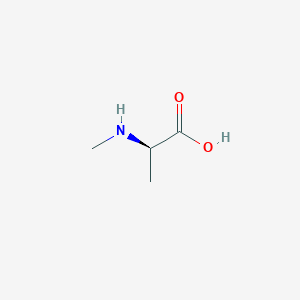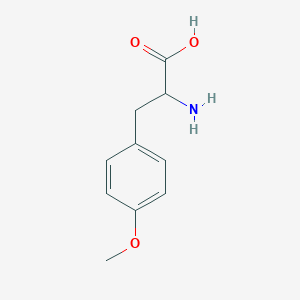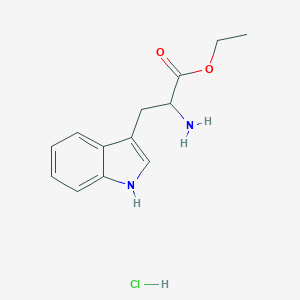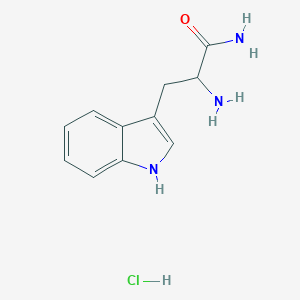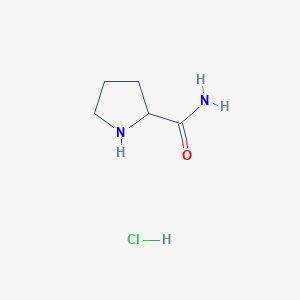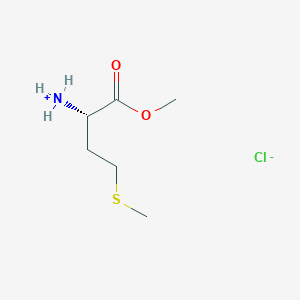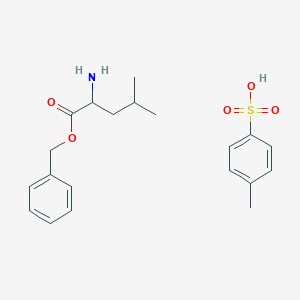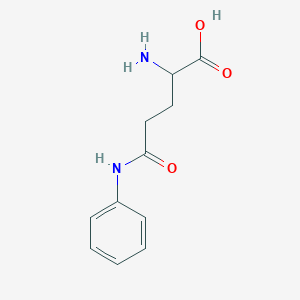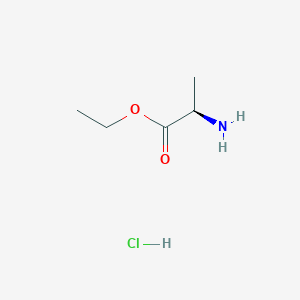![molecular formula C15H15NO2 B555627 (R)-3-([1,1'-联苯]-4-基)-2-氨基丙酸 CAS No. 170080-13-4](/img/structure/B555627.png)
(R)-3-([1,1'-联苯]-4-基)-2-氨基丙酸
描述
“®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” is a complex organic compound. It consists of a biphenyl group, which is two benzene rings connected by a single covalent bond . The specific compound you’re asking about also includes an aminopropanoic acid group.
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of polyamides derived from biphenyl involves Friedel-Craft acylation followed by the Willgerodt reaction . Another example is the Suzuki reaction, which is a type of coupling reaction that combines two hydrocarbon fragments .Molecular Structure Analysis
Biphenyl, the core structure of the compound, is not planar. One benzene ring is slightly twisted in relation to the other due to steric crowding . This twist introduces a degree of axial chirality into the molecule, which can have significant implications for its chemical properties and interactions .Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions. Some of these include the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Biphenyl, for example, has a molecular weight of 154.2078 g/mol . It’s important to note that the addition of functional groups to the biphenyl core will alter these properties.科学研究应用
已探索了 2-取代 3-氨基丙酸衍生物的对映选择性合成,它们是芳香族氨基酸的类似物,涉及对源自手性 3-酰基-1,3-噁唑烷-2-酮的烯醇盐的亲电攻击 (Arvanitis 等人,1998)。
该化合物已用于 2-(α-羟基)芳基丙烯酸酯的合成、拆分和绝对构型的分配 (Drewes 等人,1992)。
已合成了包括该化合物在内的新型联苯酯衍生物,具有显着的抗酪氨酸酶活性,可与标准抑制剂曲酸相媲美 (Kwong 等人,2017)。
该化合物已用于合成含四嗪的氨基酸,用于肽修饰和活细胞标记 (Ni 等人,2015)。
它已用于优先结晶的光学拆分,用于合成光学活性 2-氨基-2-甲基-3-苯基丙酸 (Shiraiwa 等人,2002)。
已探索了含有该化合物的苯丙酸衍生物作为治疗 2 型糖尿病的有效 GPR40 激动剂 (Mikami 等人,2012)。
将该化合物的荧光氨基酸衍生物遗传整合到酿酒酵母中的蛋白质中,用于局部探测蛋白质结构和相互作用 (Lee 等人,2009)。
作用机制
Target of Action
D-4,4’-Biphenylalanine, also known as ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid, is an unnatural amino acid that has been shown to target metastatic osteosarcoma (mOS) and castration-resistant prostate cancer (CRPC) cells . These cells overexpress phosphatases, which are the primary targets of D-4,4’-Biphenylalanine .
Mode of Action
The compound is incorporated into peptide assemblies, significantly accelerating their accumulation within prostate cancer cells . This boosts their capacity to hinder cancer proliferation . The D-peptide backbone with an aspartate methyl diester at the C-terminal offers the highest activity against these immunosuppressive mOS and CRPC cells .
Biochemical Pathways
The compound’s ability to inhibit cancer proliferation suggests it may interfere with cell cycle regulation and apoptosis .
Pharmacokinetics
The compound’s rapid cellular uptake suggests it may have favorable absorption and distribution profiles
Result of Action
The integration of D-4,4’-Biphenylalanine into peptide assemblies significantly accelerates their accumulation within prostate cancer cells, boosting their capacity to hinder cancer proliferation . This work paves a way for engineering supramolecular medicine, potentially heightening the efficacy of peptide-based treatments for prostate cancer .
Action Environment
The compound’s effectiveness in inhibiting cancer proliferation suggests it may be robust to various physiological conditions .
安全和危害
属性
IUPAC Name |
(2R)-2-amino-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426534 | |
| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170080-13-4 | |
| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of D-4,4'-Biphenylalanine (D-BiP) into the peptide pBP-NBD improve its efficacy against cancer cells?
A1: The study by [] demonstrates that incorporating D-BiP into the pBP-NBD peptide significantly enhances its cellular uptake. This enhanced uptake is attributed to the hydrophobic nature of D-BiP, which promotes the peptide's interaction with cell membranes and facilitates its entry into the cells. The increased intracellular concentration of the peptide leads to a higher concentration at the target site (endoplasmic reticulum for Saos2, SJSA1, and PC3 cells, and lysosomes for VCaP cells []), ultimately resulting in improved efficacy against metastatic osteosarcoma and castration-resistant prostate cancer cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



